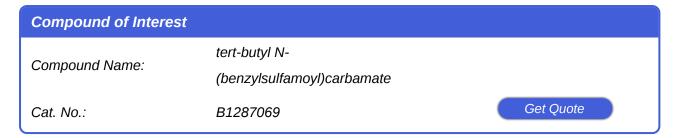


literature review of tert-butyl N-(benzylsulfamoyl)carbamate and its analogs

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An In-depth Technical Guide to tert-butyl N-(benzylsulfamoyl)carbamate and its Analogs

Introduction

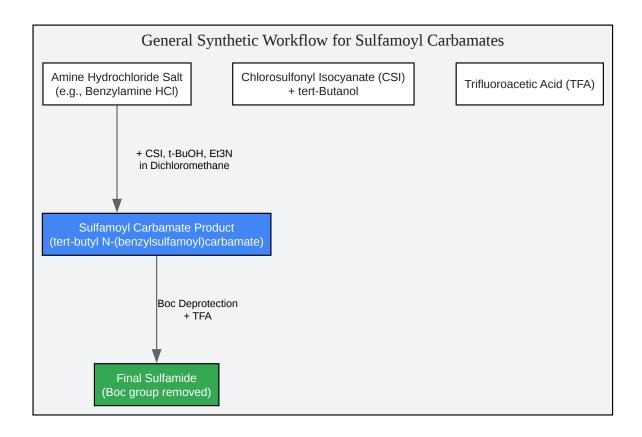
The carbamate functional group is a cornerstone in medicinal chemistry, valued for its proteolytic stability and its ability to act as both a hydrogen bond donor and acceptor.[1] When combined with a sulfamoyl moiety, it forms the sulfamoyl carbamate scaffold, a structure that has demonstrated a remarkable breadth of biological activities. This technical guide provides a comprehensive review of **tert-butyl N-(benzylsulfamoyl)carbamate** and its analogs, focusing on their synthesis, multifaceted therapeutic potential, and the structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and professionals in drug development who are exploring this versatile class of compounds.

Synthesis Strategies

The synthesis of sulfamoyl carbamates, including **tert-butyl N-(benzylsulfamoyl)carbamate** and its derivatives, typically follows a few reliable synthetic routes. A prevalent method involves the reaction of amine hydrochloride salts with chlorosulfonyl isocyanate (CSI) in the presence of tert-butanol (tert-BuOH) and a base like triethylamine (Et₃N).[2] The tert-butoxycarbonyl (Boc) group can subsequently be removed using an acid such as trifluoroacetic acid (TFA) to yield the corresponding sulfamides.[2] Another common approach involves the reaction of an alcohol with triphosgene, followed by the addition of a sulfamoylphenyl amine.[3]



The general workflow for the synthesis starting from an amine is depicted below.



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A general workflow for the synthesis of sulfamoyl carbamates.

Biological Activities and Therapeutic Potential

Analogs of **tert-butyl N-(benzylsulfamoyl)carbamate** have been investigated for a wide array of therapeutic applications, demonstrating potent inhibitory activity against various enzymes



and cellular processes.

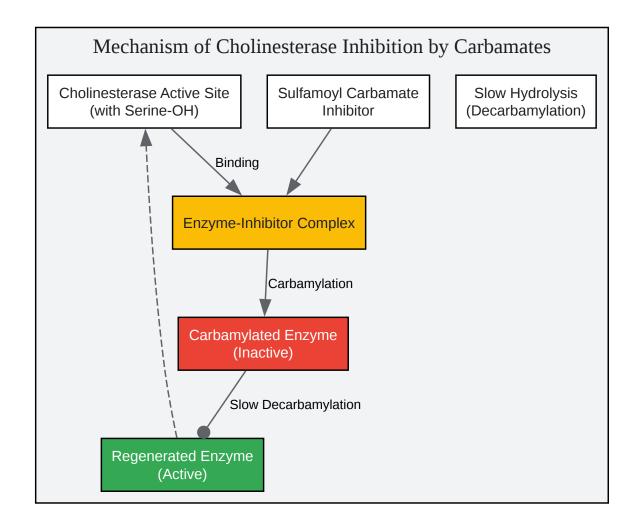
Carbonic Anhydrase Inhibition

Several sulfamoyl carbamate derivatives have shown potent inhibitory activity against various isoforms of human carbonic anhydrase (hCA).[4] Specifically, certain novel β -benzylphenethylamine-derived sulfamides act as effective inhibitors of the cytosolic isoforms hCA I and hCA II.[2] The tumor-associated isoforms, hCA IX and XII, which are overexpressed in hypoxic tumors and linked to poor prognosis, are also prominent targets.[4] For example, 2-phenylpropyl (N-(quinolin-8-yl)sulfamoyl)carbamate was identified as a potent hCA IX inhibitor. [4]

Cholinesterase Inhibition

Derivatives of this class have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's.[2] Certain sulfonamide-based carbamates exhibit high selectivity and nanomolar efficacy against BChE.[5] The mechanism involves the carbamylation of a key serine residue within the enzyme's active site, leading to pseudo-irreversible inhibition.[5] This prolonged, but not permanent, inhibition is a desirable characteristic for therapeutic agents.[5]





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Carbamates act as pseudo-irreversible cholinesterase inhibitors.

Anticancer and Cytotoxic Activity

The sulfamoyl carbamate scaffold has been explored for its anticancer properties. Certain quinoline-based derivatives have demonstrated cytotoxic effects against human colorectal (HT-29), breast (MCF7), and prostate (PC3) adenocarcinoma cell lines.[4] The benzylsulfamoyl group can form strong interactions with the active sites of enzymes crucial for cancer cell



proliferation, such as those involved in N-linked glycosylation.[6] Furthermore, benzenesulfonamide analogs have been identified as potential inhibitors of Tropomyosin receptor kinase A (TrkA), a target for glioblastoma (GBM) treatment.[7]

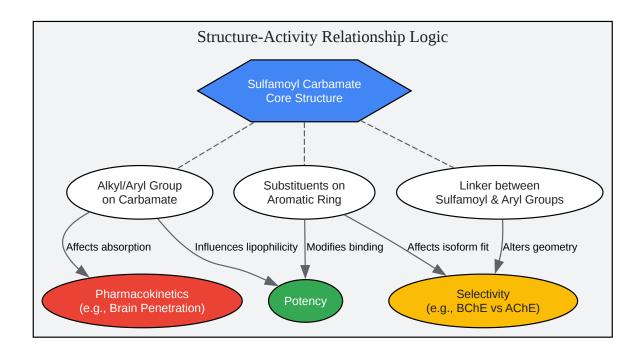
Anticonvulsant Activity

The carbamate moiety is present in several approved antiepileptic drugs (AEDs).[3] Recently, a class of (4-sulfamoylphenyl)carbamates has been reported as potent anticonvulsants. Notably, 3-methylpentyl(4-sulfamoylphenyl)carbamate (MSPC) showed significant efficacy in the maximal electroshock (MES) test in rats.[3]

Structure-Activity Relationship (SAR)

The biological activity of these compounds is highly dependent on their structural features. The sulfamoyl group is crucial for interacting with enzyme active sites, particularly the zinc ion in carbonic anhydrases, while the carbamate moiety often enhances binding affinity and metabolic stability.[6]





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SAR for sulfamoyl carbamate analogs.

Quantitative Data Summary

The following tables summarize the quantitative data for various biological activities of **tert-butyl N-(benzylsulfamoyl)carbamate** analogs reported in the literature.

Table 1: Enzyme Inhibition Data



Compound Class	Target Enzyme	Inhibition Constant (K ₁ / IC ₅₀)	Reference
β- benzylphenethylam ine sulfamides	hCA I	0.278 - 2.260 nM (K _i)	[2]
β- benzylphenethylamine sulfamides	hCA II	0.187 - 1.478 nM (K _i)	[2]
β- benzylphenethylamine sulfamides	AChE	0.127 - 2.452 nM (K _i)	[2]
β- benzylphenethylamine sulfamides	BChE	0.494 - 1.790 nM (K _i)	[2]
Quinoline-sulfamoyl carbamates	hCA IX	0.5 μM (K _i) for compound 2m	[4]
Benzylsulfamoyl carbamates	BChE	4.33 - 8.52 μM (IC₅o)	[5]

| Benzenesulfonamide analog (AL106) | TrkA (Anti-GBM) | 58.6 μ M (IC50) |[7] |

Table 2: In Vivo Efficacy and Pharmacokinetics

Compound	Test Model	Efficacy (ED50)	Brain-to- Plasma Ratio	Reference
MSPC	Rat MES test (i.p.)	13 mg/kg	Not Reported	[3]
MSPC	Rat MES test (p.o.)	28 mg/kg	Not Reported	[3]

| Racemic-MBPC | Rat (i.p.) | Not Reported | 1.49 |[3] |



Experimental Protocols General Synthesis of tert-butyl N(benzylsulfamoyl)carbamate[2]

- Dissolve the benzylamine hydrochloride salt in dichloromethane (DCM).
- Add triethylamine (Et₃N, excess) to the solution.
- In a separate flask, prepare a solution of chlorosulfonyl isocyanate (CSI) and tert-butanol in DCM.
- Slowly add the CSI/tert-butanol solution to the amine solution at room temperature and stir for several hours.
- Monitor the reaction by Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the final tert-butyl N-(benzylsulfamoyl)carbamate.

Cholinesterase Inhibition Assay (Ellman's Method)

- Prepare solutions of the test compound at various concentrations.
- In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and the test compound solution.
- Add the enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.
- Initiate the reaction by adding the substrate (acetylthiocholine iodide or butyrylthiocholine iodide).
- Measure the absorbance at 412 nm at regular intervals using a microplate reader.



- Calculate the percentage of inhibition for each concentration of the test compound.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Maximal Electroshock (MES) Seizure Test[3]

- Administer the test compound to rats via intraperitoneal (i.p.) or oral (p.o.) routes.
- After a predetermined time (e.g., 30 minutes for i.p.), apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 s) via corneal electrodes.
- Observe the animals for the presence or absence of a tonic hind limb extension seizure.
- Abolition of the tonic extensor component is defined as protection.
- Test multiple dose groups to determine the median effective dose (ED₅₀) at which 50% of the animals are protected.

Conclusion

The **tert-butyl N-(benzylsulfamoyl)carbamate** scaffold and its analogs represent a highly versatile and promising class of compounds in drug discovery. They have demonstrated potent, and in some cases, highly selective activity against a range of important therapeutic targets, including carbonic anhydrases, cholinesterases, and receptor tyrosine kinases. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships emerging from recent studies, provides a solid foundation for the rational design of new therapeutic agents. Future research should focus on optimizing the pharmacokinetic properties of these analogs to improve their drug-like characteristics and on further exploring their potential in oncology, neurodegenerative disorders, and epilepsy.

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